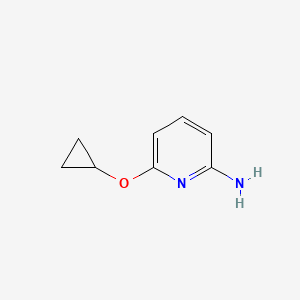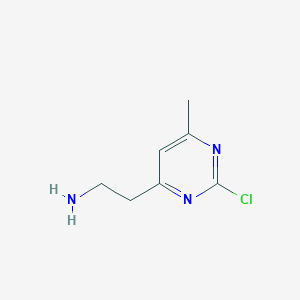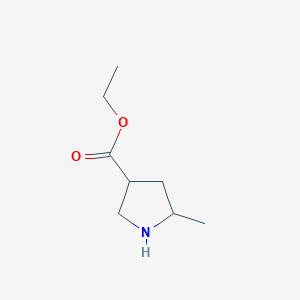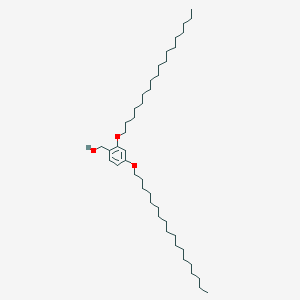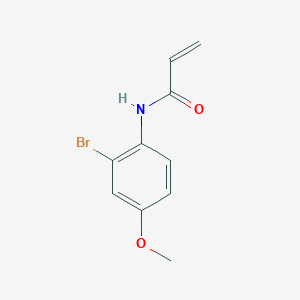
5-(1-Aminopentyl)-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminopentyl)-2-fluorophenol is an organic compound that features a fluorine atom attached to a phenol ring, with an aminopentyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopentyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 1-bromopentane.
Formation of Intermediate: The first step involves the alkylation of 2-fluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(1-Bromopentyl)-2-fluorophenol.
Amination: The intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
5-(1-Aminopentyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride are employed.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of acylated or sulfonated derivatives.
科学的研究の応用
5-(1-Aminopentyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-(1-Aminopentyl)-2-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(1-Aminopentyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a fluorine atom.
5-(1-Aminopentyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
5-(1-Aminopentyl)-2-bromophenol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
5-(1-Aminopentyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC名 |
5-(1-aminopentyl)-2-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-4-10(13)8-5-6-9(12)11(14)7-8/h5-7,10,14H,2-4,13H2,1H3 |
InChIキー |
ZMOZBTQGIYEXFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC(=C(C=C1)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


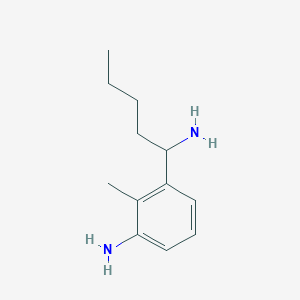
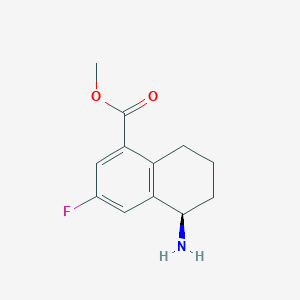
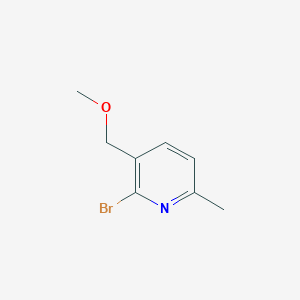
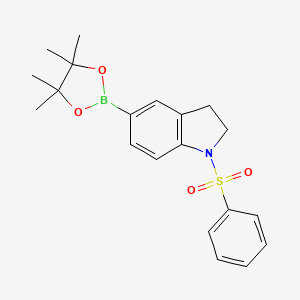

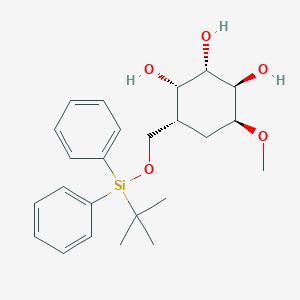
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
